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molecular formula C6H19NSi2 B044280 Hexamethyldisilazane CAS No. 999-97-3

Hexamethyldisilazane

Cat. No. B044280
M. Wt: 161.39 g/mol
InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Patent
US04644076

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium trimethylsilanolate
Name
HMDS

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[NH2-:10].[Na+:11]>C(OCC)C>[CH3:1][Si:2]([CH3:9])([CH3:8])[O-:3].[Na+:11].[CH3:1][Si:2]([NH:10][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:9])[CH3:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium trimethylsilanolate
Type
product
Smiles
C[Si]([O-])(C)C.[Na+]
Name
HMDS
Type
product
Smiles
C[Si](C)(C)N[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644076

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[NH2-:10].[Na+:11]>C(OCC)C>[CH3:1][Si:2]([CH3:9])([CH3:8])[O-:3].[Na+:11].[CH3:1][Si:2]([NH:10][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:9])[CH3:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Type
product
Smiles
C[Si](C)(C)N[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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